5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC13606347
Molecular Formula: C10H11BrClN3
Molecular Weight: 288.57 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine -](/images/structure/VC13606347.png)
Specification
Molecular Formula | C10H11BrClN3 |
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Molecular Weight | 288.57 g/mol |
IUPAC Name | 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C10H11BrClN3/c1-10(2,3)9-14-7(12)6-5(11)4-13-8(6)15-9/h4H,1-3H3,(H,13,14,15) |
Standard InChI Key | JGISYDFGQQXJGW-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl |
Canonical SMILES | CC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, reflects its substitution pattern on the pyrrolopyrimidine scaffold. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 2137807-68-0 | |
Molecular Formula | ||
Molecular Weight | 288.57 g/mol | |
SMILES | CC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl | |
InChI Key | JGISYDFGQQXJGW-UHFFFAOYSA-N |
The tert-butyl group at position 2 enhances steric bulk, potentially influencing solubility and reactivity, while the halogen atoms (Br, Cl) at positions 5 and 4 enable further functionalization via cross-coupling or nucleophilic substitution .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step halogenation and alkylation reactions. A plausible route includes:
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Core Formation: Construction of the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of appropriately substituted precursors .
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Halogenation: Sequential bromination and chlorination using agents like -bromosuccinimide (NBS) or .
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Alkylation: Introduction of the tert-butyl group via nucleophilic substitution or transition-metal-catalyzed coupling .
For example, bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NBS in dichloromethane yields the 5-bromo intermediate, which is subsequently alkylated with tert-butyl reagents .
Industrial Considerations
Industrial-scale production requires optimized conditions to maximize yield and purity. Key factors include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates .
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Catalysts: Palladium catalysts facilitate coupling reactions for tert-butyl introduction.
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Purification: Chromatography or recrystallization ensures high purity (>97%) .
Property | Value | Source |
---|---|---|
Melting Point | 88–92°C (predicted) | |
Boiling Point | 411.3±55.0°C (predicted) | |
Density | 1.65±0.1 g/cm³ (predicted) | |
LogP (octanol-water) | 2.2 (consensus) | |
Solubility | 0.0657 mg/mL (SILICOS-IT) |
The compound’s low aqueous solubility () necessitates formulation strategies for biological testing .
Research Challenges and Future Directions
Synthetic Challenges
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